molecular formula C14H11ClN2O3 B6408969 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid CAS No. 1262005-05-9

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid

Cat. No.: B6408969
CAS No.: 1262005-05-9
M. Wt: 290.70 g/mol
InChI Key: BKINQXIHFPSKKK-UHFFFAOYSA-N
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Description

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid is an organic compound that features a benzoic acid core substituted with amino, carbamoyl, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, a suitable benzoic acid derivative, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Amidation: The amino group is further reacted with a chlorinated benzoyl chloride derivative to introduce the carbamoyl group.

    Hydrolysis: Finally, the ester or amide intermediate is hydrolyzed under acidic or basic conditions to yield the target benzoic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The carbamoyl group can be reduced to an amine under strong reducing conditions.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism by which 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The molecular targets and pathways involved can vary widely but often include key proteins involved in disease pathways or cellular processes.

Comparison with Similar Compounds

  • 3-Amino-5-(3-carbamoyl-4-fluorophenyl)benzoic acid
  • 3-Amino-5-(3-carbamoyl-4-bromophenyl)benzoic acid
  • 3-Amino-5-(3-carbamoyl-4-methylphenyl)benzoic acid

Comparison: Compared to its analogs, 3-Amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

3-amino-5-(3-carbamoyl-4-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3/c15-12-2-1-7(6-11(12)13(17)18)8-3-9(14(19)20)5-10(16)4-8/h1-6H,16H2,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKINQXIHFPSKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)N)C(=O)O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691581
Record name 5-Amino-3'-carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-05-9
Record name 5-Amino-3'-carbamoyl-4'-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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